molecular formula C19H24ClNO B13782563 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride CAS No. 83898-26-4

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride

Cat. No.: B13782563
CAS No.: 83898-26-4
M. Wt: 317.9 g/mol
InChI Key: JGTVXUARRNPJEE-UHFFFAOYSA-N
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Description

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride typically involves several steps. One common method includes the reaction of p-tolylmagnesium bromide with 1-benzylpiperidin-4-one, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium borohydride for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing neurotransmission pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

83898-26-4

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1-benzyl-4-(4-methylphenyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c1-16-7-9-18(10-8-16)19(21)11-13-20(14-12-19)15-17-5-3-2-4-6-17;/h2-10,21H,11-15H2,1H3;1H

InChI Key

JGTVXUARRNPJEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O.Cl

Origin of Product

United States

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